An In-depth Technical Guide to Benzyloxycarbonyl-PEG3-NHS Ester: Properties, Protocols, and Applications
An In-depth Technical Guide to Benzyloxycarbonyl-PEG3-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG3-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in scientific research.
This molecule incorporates three key functional components:
-
A benzyloxycarbonyl (Cbz or Z) group , which serves as a protecting group for a carboxylic acid. This group can be selectively removed under specific conditions, allowing for subsequent chemical modifications.[2][3]
-
A triethylene glycol (PEG3) spacer , which enhances the solubility of the molecule and its conjugates in aqueous media. The PEG spacer also provides flexibility and optimal distance between conjugated molecules.[2]
-
An N-hydroxysuccinimide (NHS) ester , a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]
Chemical Properties
The fundamental chemical properties of Benzyloxycarbonyl-PEG3-NHS ester are summarized in the table below. While specific quantitative data for solubility and stability are not widely published, general characteristics of NHS esters provide valuable guidance.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₇NO₉ | [2] |
| Molecular Weight | 437.45 g/mol | [3] |
| CAS Number | 2100306-68-9 | [1][3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% or ≥98% | [3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [3] |
| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [3][5] |
Reactivity and Stability
The reactivity of Benzyloxycarbonyl-PEG3-NHS ester is primarily dictated by the NHS ester group. NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[6] This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[6]
Key considerations for reactivity and stability include:
-
pH: At pH values below 7, the reaction with amines is slow as the amine groups are protonated. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[6]
-
Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions should be prepared fresh in anhydrous organic solvents like DMSO or DMF and used immediately.[5]
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete for reaction with the NHS ester. Phosphate (B84403), bicarbonate, or borate (B1201080) buffers are recommended.[5]
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol describes a general method for labeling a protein with Benzyloxycarbonyl-PEG3-NHS ester.
Materials:
-
Protein of interest
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve Benzyloxycarbonyl-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the dissolved Benzyloxycarbonyl-PEG3-NHS ester to the protein solution.[7] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
-
Purify the Conjugate: Remove unreacted Benzyloxycarbonyl-PEG3-NHS ester and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Synthesis of a PROTAC Precursor
This protocol outlines the initial step in synthesizing a PROTAC, where a ligand for the protein of interest (POI) containing a primary amine is reacted with Benzyloxycarbonyl-PEG3-NHS ester.
Materials:
-
POI ligand with a primary amine
-
Benzyloxycarbonyl-PEG3-NHS ester
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification system (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve the POI ligand in anhydrous DMF.
-
Addition of Reagents: Add Benzyloxycarbonyl-PEG3-NHS ester (1.0-1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the POI ligand-PEG3-Cbz conjugate.
-
Applications in PROTAC Development
Benzyloxycarbonyl-PEG3-NHS ester is a valuable tool in the development of PROTACs.[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The Benzyloxycarbonyl-PEG3-NHS ester serves as a versatile linker to connect the POI ligand and the E3 ligase ligand. The typical workflow is as follows:
-
The NHS ester end of the molecule is reacted with a primary amine on either the POI ligand or the E3 ligase ligand.
-
The Cbz protecting group is then removed (e.g., by hydrogenolysis) to reveal a carboxylic acid.
-
This carboxylic acid is then activated and reacted with an amine on the other ligand to complete the synthesis of the PROTAC molecule.
Visualizing the PROTAC Synthesis Workflow
The following diagrams illustrate the key steps in utilizing Benzyloxycarbonyl-PEG3-NHS ester for PROTAC synthesis.
Caption: PROTAC Synthesis Workflow
Signaling Pathway: PROTAC Mechanism of Action
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: PROTAC Mechanism of Action
Conclusion
Benzyloxycarbonyl-PEG3-NHS ester is a highly versatile and valuable reagent for researchers in chemistry, biology, and pharmacology. Its unique combination of a reactive NHS ester, a solubilizing PEG spacer, and a cleavable Cbz protecting group makes it an ideal building block for the synthesis of complex biomolecules, most notably PROTACs. By understanding its chemical properties and employing optimized reaction protocols, scientists can effectively leverage this tool to advance their research in targeted protein degradation and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG3-NHS ester, CAS 2100306-68-9 | AxisPharm [axispharm.com]
- 3. Benzyloxy carbonyl-PEG3-NHS ester, 2100306-68-9 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
